
3-(Dichloromethyl)-1,2,4,5-tetramethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(Dichloromethyl)benzoyl chloride” is a compound with the molecular formula C8H5Cl3O. It has an average mass of 223.484 Da and a Monoisotopic mass of 221.940598 Da .
Synthesis Analysis
The synthesis of “Dichloromethyl methyl ether”, a related compound, can be achieved from methyl formate and a mixture of phosphorus pentachloride and phosphorus oxychloride . Another method involves the chlorination of chlorodimethyl ether .Molecular Structure Analysis
The structure of “3-(Dichloromethyl)benzoyl chloride” is available as a 2D Mol file or as a computed 3D SD file . The structure of a related compound, “Benzene, (dichloromethyl)-”, is also available .Chemical Reactions Analysis
There is a report of an aromatic formylation mediated by TiCl4 and dichloromethyl methyl ether . This process has been explored for a wide range of aromatic rings, including phenols, methoxy- and methylbenzenes, as an excellent way to produce aromatic aldehydes .Physical And Chemical Properties Analysis
The solubility of the potent drinking water mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) in water was found to be only slightly dependent on pH . MX was stable in ethyl acetate and acidic water solutions .科学的研究の応用
Synthesis and Chemical Reactions
One significant application of similar compounds involves the synthesis of various polysubstituted benzylic compounds. For example, the reaction of dihalotetramethylbenzenes with fuming nitric acid offers a new convenient route to dihalotrimethylbenzylic compounds, which are precursors to various polysubstituted benzylic compounds not easily obtained by ordinary methods. This method showcases the versatility of tetramethylbenzene derivatives in synthesizing complex organic molecules (Suzuki et al., 1971).
Intermediates in Manufacturing
Polychloromononitrobenzenes, derivatives similar in structure to 3-(Dichloromethyl)-1,2,4,5-tetramethylbenzene, are frequently used as intermediates in the manufacture of dyes, phyto-sanitary products, and drugs. The structural properties of these compounds, such as the planarity between the NO2 group and the benzene ring, highlight their importance in chemical synthesis and manufacturing (Bhar et al., 1995).
Material Science
In material science, the study of orientational disorder in compounds like 1,2-dichloro-3,4,5,6-tetramethylbenzene provides insights into the solid-state properties of organic materials. Such studies can lead to the development of new materials with specific electronic or mechanical properties, useful in various applications from electronics to construction (Bräuniger et al., 2001).
Organometallic Chemistry
Tetramethylbenzene derivatives also play a role in organometallic chemistry. For instance, mixed bis(arene)gallium(I) complexes have been synthesized using 1,2,4,5-tetramethylbenzene, demonstrating the compound's utility in forming complex metal-organic frameworks. These frameworks have potential applications in catalysis, gas storage, and separation technologies (Schmidbaur et al., 1990).
作用機序
Safety and Hazards
特性
IUPAC Name |
3-(dichloromethyl)-1,2,4,5-tetramethylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2/c1-6-5-7(2)9(4)10(8(6)3)11(12)13/h5,11H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYHIHIYFMEOIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C(Cl)Cl)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dichloromethyl)-1,2,4,5-tetramethylbenzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B400755.png)
![7-benzyl-8-[(3-chloro-2-butenyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B400757.png)
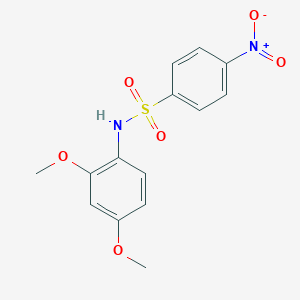
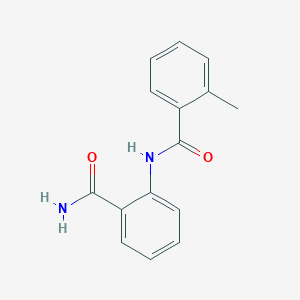
![2-[(3-Methylbenzoyl)amino]benzamide](/img/structure/B400765.png)


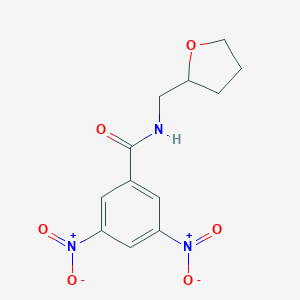

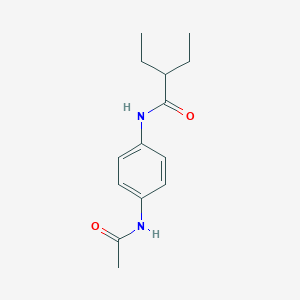
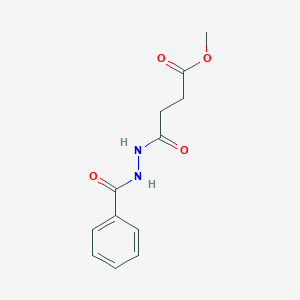
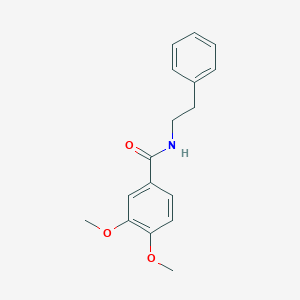
![N-[4-(diethylamino)phenyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B400778.png)
